molecular formula C16H12BrF6N3O2 B396003 N-[2-[(5-bromopyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methoxybenzamide

N-[2-[(5-bromopyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methoxybenzamide

Cat. No.: B396003
M. Wt: 472.18g/mol
InChI Key: MSVFJWSEECDEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(5-bromopyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methoxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound features a bromopyridine moiety, a trifluoromethyl group, and a methoxybenzamide structure, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(5-bromopyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methoxybenzamide typically involves the reaction of 5-bromopyridin-2-amine with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product. The reaction conditions often include solvents like toluene or ethyl acetate and may require catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5-bromopyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, TBHP, and iodine in solvents like toluene or ethyl acetate.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[2-[(5-bromopyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methoxybenzamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(5-bromopyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl and bromopyridine groups contribute to its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the trifluoromethyl and methoxybenzamide groups.

    3-bromoimidazo[1,2-a]pyridines: These compounds contain a bromine atom and a pyridine ring but differ in their overall structure and functional groups.

Uniqueness

N-[2-[(5-bromopyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methoxybenzamide is unique due to its combination of a bromopyridine moiety, a trifluoromethyl group, and a methoxybenzamide structure. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12BrF6N3O2

Molecular Weight

472.18g/mol

IUPAC Name

N-[2-[(5-bromopyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C16H12BrF6N3O2/c1-28-11-5-2-9(3-6-11)13(27)26-14(15(18,19)20,16(21,22)23)25-12-7-4-10(17)8-24-12/h2-8H,1H3,(H,24,25)(H,26,27)

InChI Key

MSVFJWSEECDEJA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC=C(C=C2)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.